Decane, 4,5-dimethyl-
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Overview
Description
Decane, 4,5-dimethyl-: is an organic compound with the molecular formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the fourth and fifth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane, 4,5-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups. This can be done using a Friedel-Crafts alkylation reaction, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the proper attachment of the methyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of decane, 4,5-dimethyl- may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and separation processes. This method allows for the efficient production of branched alkanes, including decane, 4,5-dimethyl-, from petroleum feedstocks .
Chemical Reactions Analysis
Types of Reactions
Decane, 4,5-dimethyl- undergoes various chemical reactions typical of alkanes. These include:
Combustion: Like other alkanes, decane, 4,5-dimethyl- can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Halogenation: This compound can react with halogens such as chlorine or bromine under ultraviolet light to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and ultraviolet light.
Cracking: Requires high temperatures and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated alkanes (e.g., 4,5-dichlorodecane).
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
Decane, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the calibration of retention indices.
Biology: Studied for its effects on biological membranes and its role as a hydrophobic molecule in various biological processes.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants
Mechanism of Action
The mechanism of action of decane, 4,5-dimethyl- primarily involves its hydrophobic interactions with other molecules. As a nonpolar compound, it can interact with and dissolve other nonpolar substances. In biological systems, it may affect membrane fluidity and permeability by integrating into lipid bilayers. Its interactions with molecular targets are largely driven by van der Waals forces and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
Decane, 4,7-dimethyl-: Another branched alkane with methyl groups at the fourth and seventh positions.
Decane, 4-methyl-: A branched alkane with a single methyl group at the fourth position.
Uniqueness
Decane, 4,5-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The presence of two methyl groups at adjacent carbon atoms can also affect its interactions with other molecules compared to other isomers .
Properties
CAS No. |
17312-46-8 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,5-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-7-8-10-12(4)11(3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
QZFIIEYSHODCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)CCC |
Origin of Product |
United States |
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